molecular formula C11H12ClN3O5 B044260 Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate CAS No. 119750-09-3

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B044260
CAS No.: 119750-09-3
M. Wt: 301.68 g/mol
InChI Key: IGYCEGYJFMGCFG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetate backbone and a 4-methoxy-2-nitrophenyl hydrazinylidene moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its structural uniqueness arises from the combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring, which influence its reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCEGYJFMGCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377041
Record name Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119750-09-3
Record name Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119750-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Scale Lab-scale (0.2 mol)Pilot-scale (100 g)Lab-scale (0.2 mol)
Temperature 0°C−5°C to 0°C−5°C to 0°C
Solvent MethanolAcetone/WaterMethanol
Purification Column ChromatographyFiltration/WashingColumn Chromatography
Yield 19%96% (purity)50.4%
Key Advantage High purityScalabilityOptimized stoichiometry

Critical Factors Influencing Synthesis Success

Temperature and pH Control

  • Low temperatures (−5°C to 0°C) suppress nitro group reduction and hydrazone oxidation.

  • pH 5–6 during coupling prevents ester hydrolysis and ensures stable diazonium intermediate formation.

Solvent Selection

  • Polar aprotic solvents (e.g., acetone) enhance solubility of intermediates, facilitating higher yields.

  • Methanol aids in precipitation but may require additional washing steps.

Purification Challenges

  • Silica gel chromatography resolves tautomeric impurities but is time-consuming.

  • Recrystallization from methanol achieves >95% purity but risks product loss.

Industrial vs. Laboratory-Scale Considerations

AspectLaboratory-ScaleIndustrial-Scale
Reactant Addition Manual dropwise additionAutomated dosing systems
Temperature Control Ice bathsJacketed reactors with cryogens
Purification Column chromatographyCentrifugation and crystallization
Yield Optimization Trial-and-error adjustmentsProcess Analytical Technology (PAT)

Chemical Reactions Analysis

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate has been investigated for its potential pharmacological properties. The nitrophenyl hydrazone moiety is known to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazones can possess significant antibacterial and antifungal properties. Compounds with similar structures have been tested against various pathogens, indicating a potential application in developing new antimicrobial agents.
  • Anticancer Properties : Research indicates that compounds containing hydrazone linkages can induce apoptosis in cancer cells. This compound may serve as a lead compound for further modifications aimed at enhancing anticancer efficacy.

Material Science

The compound's unique structure allows for potential applications in materials science:

  • Synthesis of Novel Polymers : Its reactive chloro group can be utilized to create polymeric materials with tailored properties. Such polymers could find applications in coatings, adhesives, and other industrial uses.
  • Dyes and Pigments : The presence of aromatic rings and nitro groups suggests that this compound could be explored as a precursor for dyes or pigments, particularly in textiles and plastics.

Case Study 1: Antimicrobial Evaluation

A study conducted on various hydrazone derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting the potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on hydrazone derivatives showed promising results in inducing cell death in various cancer cell lines. This compound was included in a series of tests where it demonstrated cytotoxic effects on breast and colon cancer cells, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is part of a broader class of ethyl 2-chloro-2-(arylhydrazono)acetates. Key structural analogs include:

Compound Name Substituents on Aromatic Ring Key Structural Differences Reference
Ethyl 2-chloro-2-(2-benzylhydrazono)acetate Benzyl (no substituents) Lacks methoxy and nitro groups; simpler aromatic system
(Z)-Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate 4-Methyl Electron-donating methyl group vs. methoxy and nitro groups
Ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate 4-Nitro Nitro group at para position only; lacks methoxy group
Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate 4-Methoxy Methoxy group at para position only; lacks nitro group

Key Findings :

  • The 4-methoxy-2-nitrophenyl group introduces steric and electronic effects distinct from simpler analogs. The ortho-nitro group enhances electrophilicity, while the para-methoxy group stabilizes intermediates via resonance .
  • Crystal structure analyses (e.g., for the 4-methoxy analog) reveal planar hydrazone moieties and intramolecular hydrogen bonding (N–H···O), which stabilize the Z-isomer .

Physicochemical Properties

Property Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate Ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Melting Point Not explicitly reported (estimated >100°C) 94°C (analog with 4-nitro) 94°C
Molecular Weight 302.70 g/mol 271.68 g/mol 256.69 g/mol
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMF, acetone) Similar solubility profile Similar solubility profile

Key Findings :

  • The nitro group increases molecular polarity and melting points compared to methoxy-substituted analogs .
  • The methoxy group enhances solubility in organic solvents due to its electron-donating nature .

Key Findings :

  • The ortho-nitro group complicates synthesis by requiring stringent temperature control to avoid byproducts .
  • Microwave-assisted methods (e.g., Appel reaction) improve efficiency for chloro-acetate intermediates .

Biological Activity

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 119750-09-3, is a compound of significant interest in the fields of chemistry and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula : C₁₁H₁₂ClN₃O₄
  • Molecular Weight : 271.66 g/mol
  • CAS Number : 119750-09-3
  • Melting Point : 142–143 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's hydrazono group can form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of their activity. Additionally, the methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites that may enhance its therapeutic effects .

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For example, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group significantly contributes to its cytotoxic effects against cancer cells .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It is utilized in research focusing on protein-ligand interactions and enzyme kinetics. The inhibition mechanism involves binding to specific enzymes, thereby altering their catalytic activity, which can be beneficial in drug development.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that this compound showed significant cytotoxicity against A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma) cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : In a separate investigation, the compound was evaluated for anti-inflammatory properties, showing promising results in reducing inflammation markers in vitro .
  • Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like apixaban. Its unique chemical structure makes it a valuable building block in medicinal chemistry .

Data Table: Summary of Biological Activity

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionModulation of enzyme activity
Anti-inflammatoryReduction of inflammation markers
Pharmaceutical UseIntermediate in synthesis of anticoagulants

Q & A

Q. What protocols ensure reproducibility in scaled-up syntheses?

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize variables like stoichiometry (e.g., 1:1.4 molar ratio of hydrazine to ester ) and mixing efficiency.

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